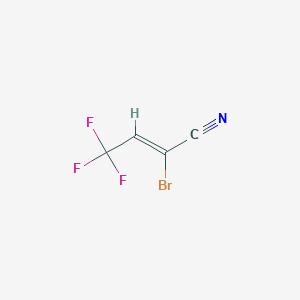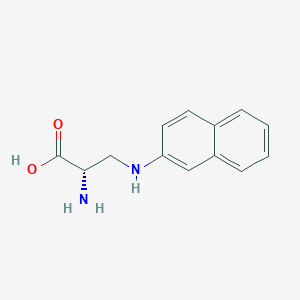
3-(2-Naphthalenylamino)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Naphthalenylamino)alanine, also known as (S)-2-Amino-3-(naphthalen-2-ylamino)propanoic acid, is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is a derivative of alanine, where the amino group is substituted with a naphthalenyl group, making it a unique amino acid derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthalenylamino)alanine can be achieved through a chemo-enzymatic process. One method involves the transamination reaction between 3-(2-naphthyl)pyruvate and L-glutamate using an aminotransferase enzyme from the extreme thermophile, Thermococcus profundus . The reaction is carried out at 70°C, and the equilibrium is shifted towards the production of this compound due to its low solubility, resulting in a high yield of optically pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chemo-enzymatic synthesis method described above can be scaled up for industrial applications, provided that the necessary enzymes and reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
3-(2-Naphthalenylamino)alanine undergoes various chemical reactions, including:
Transamination: The primary synthetic route involves transamination, where the amino group is transferred from L-glutamate to 3-(2-naphthyl)pyruvate.
Oxidation and Reduction:
Common Reagents and Conditions
Aminotransferase Enzyme: Used in the transamination reaction.
L-Glutamate: Serves as the amino group donor in the transamination reaction.
3-(2-Naphthyl)pyruvate: The keto acid substrate in the transamination reaction.
Major Products Formed
The major product formed from the transamination reaction is this compound itself .
科学研究应用
3-(2-Naphthalenylamino)alanine has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of pharmaceuticals, including neurokinin NK1 antagonists and protease inhibitors.
Agrochemicals: It is used in the development of agrochemicals due to its unique chemical properties.
Organic Synthesis: It is an important raw material and intermediate in organic synthesis.
作用机制
The mechanism of action of 3-(2-Naphthalenylamino)alanine involves its role as an amino acid derivative. It can participate in transamination reactions, where it transfers its amino group to other substrates. The molecular targets and pathways involved include aminotransferase enzymes, which catalyze the transfer of amino groups between amino acids and keto acids .
相似化合物的比较
Similar Compounds
1-Naphthyl-L-alanine: Another naphthyl-substituted alanine derivative with similar chemical properties.
L-Phenylalanine: An aromatic amino acid with a benzyl side chain, similar in structure but with different chemical properties.
L-Tyrosine: An aromatic amino acid with a phenol side chain, also similar in structure but with different reactivity.
Uniqueness
3-(2-Naphthalenylamino)alanine is unique due to its naphthalenyl substitution, which imparts distinct chemical properties and reactivity compared to other amino acids. This uniqueness makes it valuable in specific scientific and industrial applications, particularly in the synthesis of specialized pharmaceuticals and agrochemicals .
属性
CAS 编号 |
1185251-09-5 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-amino-3-(naphthalen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O2/c14-12(13(16)17)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,15H,8,14H2,(H,16,17) |
InChI 键 |
HIAVWJOQCVNAQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)
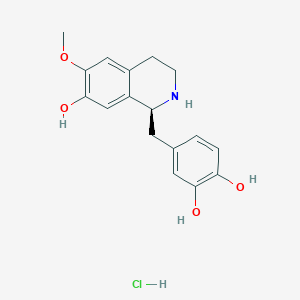

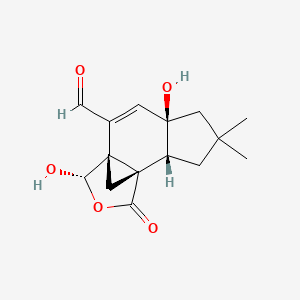
![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)
![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)
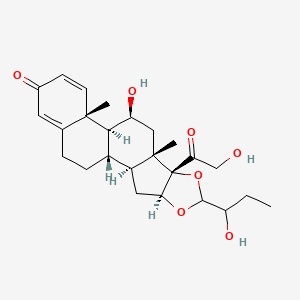
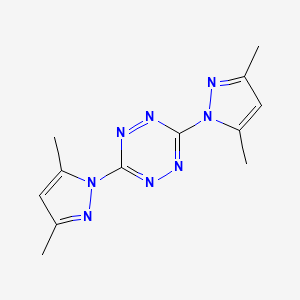
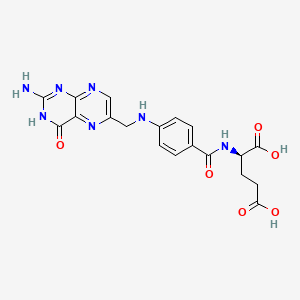
![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
